molecular formula C14H13NO4S B2962022 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid CAS No. 926198-86-9

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Cat. No. B2962022
CAS RN: 926198-86-9
M. Wt: 291.32
InChI Key: KAWYUTYWPFNXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.35 . The compound is characterized by a benzoic acid core, which is substituted with a methyl group and a phenylsulfonyl amino group .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid consists of a benzoic acid core, which is substituted with a methyl group at the 3-position and a phenylsulfonyl amino group at the 4-position . The InChI code for this compound is 1S/C15H15NO4S/c1-11-10-12(15(17)18)8-9-14(11)16(2)21(19,20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) .

Scientific Research Applications

Synthesis and Characterization

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and its derivatives have been synthesized through various methods, demonstrating the compound's versatility in chemical synthesis. For instance, some 4-(substituted phenylsulfonamido)benzoic acids were synthesized using fly-ash:H3PO3 nano catalysts and characterized by their physical constants, analytical, and spectroscopic data, indicating antimicrobial activities through the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Antimicrobial and Anti-Influenza Activity

The exploration of sulfonamides, including derivatives similar to 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, has led to findings on their antimicrobial properties. For example, aminomethanesulfonic acids and their derivatives were synthesized and evaluated for in vitro antioxidant activities and their ability to suppress influenza virus strains, highlighting potential therapeutic applications (Khoma et al., 2019).

Organic Synthesis and Catalysis

Research into 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid derivatives has also contributed to advancements in organic synthesis techniques and catalysis. For instance, a study demonstrated the ruthenium-catalyzed hydroarylation and one-pot twofold unsymmetrical C-H functionalization of arenes, using a methyl phenyl sulfoximine directing group to afford dihydrobenzofurans and indolines, showcasing the compound's role in facilitating complex chemical transformations (Ghosh et al., 2016).

Environmental and Material Science Applications

In environmental and material sciences, derivatives of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid have been used in the development of novel materials. For example, novel sulfonated thin-film composite nanofiltration membranes were synthesized for dye treatment experiments, demonstrating improved water flux and dye rejection capabilities, highlighting the environmental applications of these compounds (Liu et al., 2012).

Molecular Docking and Drug Development

The compound's derivatives have been explored in the context of molecular docking and drug development as well. A study on the crystal structure, non-covalent interaction, and molecular docking of a derivative showed antibiotic potency against DNA gyrase, indicating its potential in developing new antibacterial agents (Asegbeloyin et al., 2019).

properties

IUPAC Name

4-(benzenesulfonamido)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-9-11(14(16)17)7-8-13(10)15-20(18,19)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWYUTYWPFNXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

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